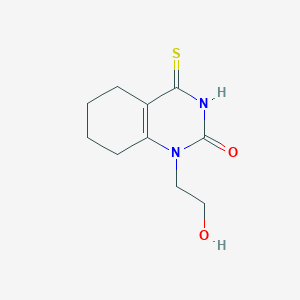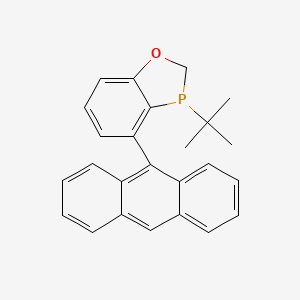
3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole” is a compound that has been mentioned in the context of a stabilizer combination for the rotomolding process . It is part of a stabilizer combination used in the production of polyolefin hollow articles .
Molecular Structure Analysis
The molecular formula of “3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole” is C25H23OP . Its average mass is 370.423 Da and its monoisotopic mass is 370.148651 Da .Chemical Reactions Analysis
While specific chemical reactions involving “3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole” are not available, it’s worth noting that related compounds have been used in asymmetric catalysis . For instance, tetraphenylene-derived phosphoramidite has been used as chiral ligands in a Rh-catalyzed asymmetric hydrogenation .Physical And Chemical Properties Analysis
The boiling point of “3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole” is 525.7±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.3 mmHg at 25°C, and it has an enthalpy of vaporization of 77.0±3.0 kJ/mol . The flash point is 340.3±30.4 °C .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The compound’s unique structure and electronic properties make it a promising candidate for OLEDs. Researchers have synthesized derivatives of this compound, such as Cz-TAn-DMAC and TPA-TAn-DMAC , which exhibit efficient deep-blue emissions. These materials can be used as emissive layers in OLEDs, providing bright blue light with high external quantum efficiency (ηext) .
Conjugated Microporous Polymers (CMPs)
Given its inherent porosity and tunable optoelectronic properties, 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole could find applications in conjugated microporous polymers (CMPs). CMPs are lightweight, chemically stable materials with potential uses in gas storage, catalysis, and separation .
Propiedades
IUPAC Name |
4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWVLHXUZNLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-4-(9-anthryl)-2,3-dihydro-1,3-benzooxaphosphole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

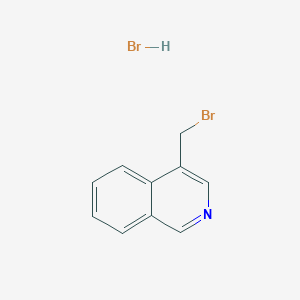
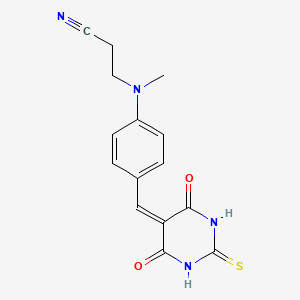
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)

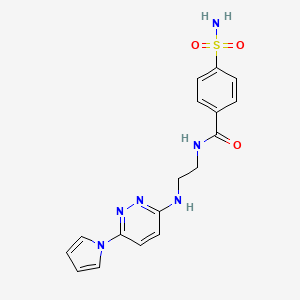
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)
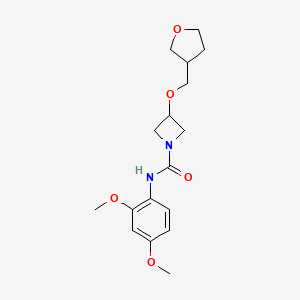
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)
![5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2563849.png)
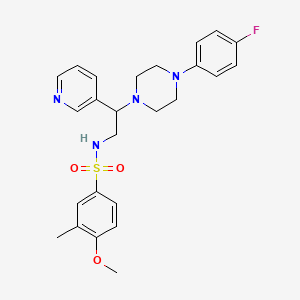
![1-(4-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2563852.png)
